molecular formula C13H16N4 B7896313 4-Piperidino-6-quinazolinamine

4-Piperidino-6-quinazolinamine

Cat. No.: B7896313
M. Wt: 228.29 g/mol
InChI Key: CMALZVFPTOYUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidino-6-quinazolinamine is a quinazoline derivative characterized by a piperidino group (a six-membered saturated ring containing one nitrogen atom) at position 4 and an amino group (-NH₂) at position 6 of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. These compounds are of significant pharmacological interest due to their diverse biological activities, including analgesic, anticancer, and antimicrobial properties .

Properties

IUPAC Name

4-piperidin-1-ylquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMALZVFPTOYUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-6-quinazolinamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with piperidine under acidic conditions to form the quinazoline ring. This reaction can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidino-6-quinazolinamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

4-Piperidino-6-quinazolinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidino-6-quinazolinamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 4-Piperidino-6-quinazolinamine can be contextualized by comparing it to structurally related quinazoline derivatives. Key structural variations include substituent type (e.g., piperidino vs. piperazinyl), substituent position, and modifications to the quinazoline core. Below is a detailed analysis:

Substituent Type and Position

  • This compound vs. 6-Amino-2-piperazinylquinazolin-4-one (): Structural Differences: The latter features a piperazinyl group (a six-membered ring with two nitrogen atoms) at position 2 and a ketone at position 4, compared to this compound’s piperidino group at position 4 and amino group at 4. Pharmacological Impact: The piperazinyl group in 6-Amino-2-piperazinylquinazolin-4-one derivatives exhibits ED₅₀ values of 0.46–0.88 mg/kg in analgesic assays, suggesting high potency . The piperidino group in the target compound may alter receptor binding due to differences in basicity (piperidine has one nitrogen vs.
  • This compound vs. 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine (): Structural Differences: The latter includes a sulfonyl-linked 4-methylpiperazine group at position 6 and diamino groups at positions 2 and 3.

Core Modifications

  • Quinazoline vs. Imidazo[4,5-g]quinazoline (): Imidazo[4,5-g]quinazolines feature an additional fused imidazole ring, increasing planarity and rigidity. This modification enhances interactions with DNA or enzyme active sites, as seen in anticancer agents . The absence of this fusion in this compound may limit such interactions but improve synthetic accessibility.
  • Quinazoline vs. Triazolopyridazine ():

    • Triazolopyridazines (e.g., compound 15 in ) replace the pyrimidine ring of quinazoline with a triazole, altering electronic properties and binding specificity. For example, N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine shows distinct pharmacokinetic profiles due to its triazole core .

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Substituent (Position) Key Pharmacological Data Reference
This compound Quinazoline Piperidino (4), NH₂ (6) Not available N/A
6-Amino-2-piperazinylquinazolin-4-one Quinazolin-4-one Piperazinyl (2), NH₂ (6) ED₅₀ = 0.46–0.88 mg/kg (analgesic)
6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine Quinazoline 4-Methylpiperazine-sulfonyl (6), NH₂ (2,4) Tyrosine kinase inhibition (hypothesized)
Imidazo[4,5-g]quinazoline derivatives Imidazo[4,5-g]quinazoline Variable aryl groups DNA intercalation (anticancer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.